

Repaglinide M1-D5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: *Repaglinide M1-D5*

Cat. No.: *B15139624*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and experimental protocols associated with the Certificate of Analysis (CoA) for **Repaglinide M1-D5**. This deuterated metabolite of Repaglinide serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its certified characteristics is paramount for ensuring the accuracy and reliability of bioanalytical methods.

Physicochemical and Analytical Data

The following tables summarize the essential quantitative data typically presented in a Certificate of Analysis for **Repaglinide M1-D5**.

Table 1: Physicochemical Properties

Property	Specification
Chemical Name	(S)-2-(ethoxy-d5)-4-(2-((1-(2-aminophenyl)-3-methylbutyl)amino)-2-oxoethyl)benzoic acid
Molecular Formula	C ₂₂ H ₂₃ D ₅ N ₂ O ₄
Molecular Weight	389.51 g/mol
CAS Number	2519482-60-9
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol

Table 2: Purity and Identity

Test	Method	Result
Chromatographic Purity	HPLC-UV	≥98%
Identity (¹ H-NMR)	¹ H-NMR Spectroscopy	Conforms to structure
Identity (Mass Spectrometry)	ESI-MS	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥99% Deuterated forms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical procedures for the characterization of isotopically labeled pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chromatographic purity of **Repaglinide M1-D5** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other suitable buffer

Procedure:

- Mobile Phase Preparation: A gradient mobile phase is typically employed, consisting of a mixture of acetonitrile and water with a small percentage of a modifier like formic acid to improve peak shape. A common starting condition is 60:40 (v/v) Acetonitrile:Water.
- Standard Solution Preparation: A stock solution of **Repaglinide M1-D5** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Column Temperature: 30 °C
 - UV Detection Wavelength: 245 nm
- Analysis: The standard solution is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percent of the main peak corresponding to **Repaglinide M1-D5**. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and isotopic enrichment of **Repaglinide M1-D5**.

Instrumentation:

- A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

Procedure:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or from the eluent of an HPLC column.
- Ionization: Electrospray ionization in positive mode (ESI+) is commonly used to generate protonated molecular ions $[M+H]^+$.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For **Repaglinide M1-D5**, the expected $[M+H]^+$ ion would be approximately 390.5.
- Data Interpretation: The obtained mass spectrum is analyzed to confirm that the major peak corresponds to the expected molecular weight of the deuterated compound. The isotopic distribution is also examined to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance ($^1\text{H-NMR}$) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of **Repaglinide M1-D5**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

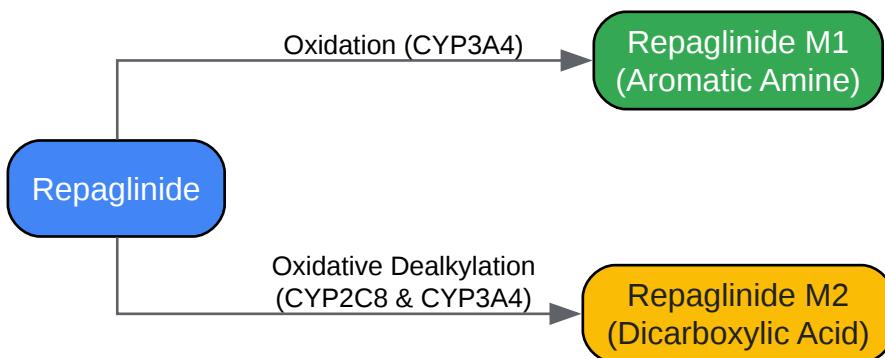
- Deuterated solvent (e.g., DMSO-d_6 or CDCl_3).

Procedure:

- Sample Preparation: A small amount of the **Repaglinide M1-D5** sample is dissolved in a suitable deuterated solvent in an NMR tube.
- Data Acquisition: The ^1H -NMR spectrum is acquired.
- Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the observed proton signals are analyzed and compared to the expected structure of Repaglinide M1. The absence of signals corresponding to the ethoxy protons confirms the successful deuteration at the D5 position.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic transformation of Repaglinide to its primary metabolites, M1 and M2. **Repaglinide M1-D5** is the deuterated form of the M1 metabolite.



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Caption: Metabolic pathway of Repaglinide to its M1 and M2 metabolites.

This technical guide provides a foundational understanding of the analytical certification of **Repaglinide M1-D5**. For specific batch data, always refer to the Certificate of Analysis provided by the manufacturer.

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